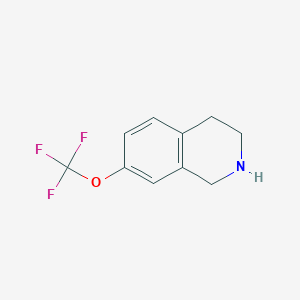

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif commonly found in a variety of natural products and pharmaceuticals. The trifluoromethoxy group at the 7-position is of particular interest due to its potential to enhance the biological activity and physicochemical properties of the molecule .

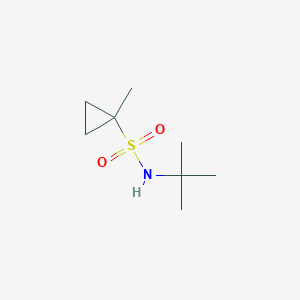

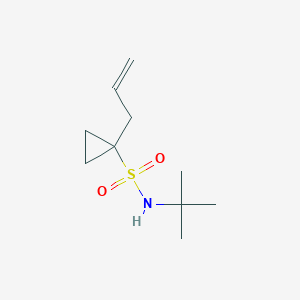

Synthesis Analysis

The synthesis of trifluoromethyl-containing tetrahydroisoquinolines has been explored in various studies. A one-pot synthesis approach has been developed to create 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which are closely related to the target compound. This method involves a three-step process that optimizes the preparation of these compounds, and it has been shown to be effective in producing novel derivatives with a tertiary substituent . Additionally, enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinoline alkaloids have been synthesized using a stereoselective intramolecular Pictet-Spengler reaction, demonstrating the feasibility of introducing the trifluoromethyl group into the tetrahydroisoquinoline scaffold .

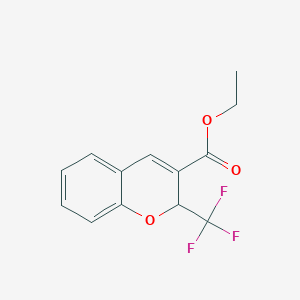

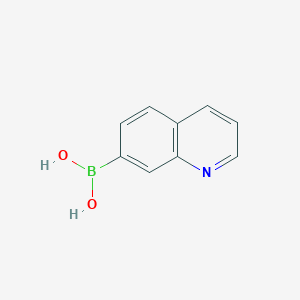

Molecular Structure Analysis

The molecular structure of related trifluoromethyl-containing quinoline derivatives has been studied, although not specifically for the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. For instance, the reaction of tetrafluoro(phenyl)phosphorane with a quinoline derivative has been shown to yield a complex with an N→P coordinate bond, providing insights into the potential reactivity and bonding patterns of quinoline structures with electron-withdrawing groups such as trifluoromethyl .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in quinoline derivatives has been associated with various chemical reactions. For example, novel quinoline derivatives with nitric oxide releasing properties have been synthesized, indicating that the trifluoromethyl group can coexist with functionalities that release biologically active molecules . This suggests that the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline could potentially be modified to incorporate additional reactive groups for targeted chemical reactions.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into quinoline derivatives has been shown to confer good physicochemical properties, such as stability to light and good solubility in aqueous solutions . These properties are crucial for the development of pharmaceutical agents, as they can affect the drug's bioavailability and stability. The trifluoromethyl group is also known for its ability to enhance the lipophilicity and metabolic stability of compounds, which could be beneficial for the pharmacokinetic profile of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Design

- 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant potential in antimalarial drug design. The trifluoromethyl substitution, in particular, has enhanced the antimalarial response of many endochin-like quinolones (ELQs) against Plasmodium-resistant strains and for in vivo models. This substitution is crucial for generating selective and potent novel ELQs, indicating a promising direction for new antimalarial drugs to combat emergent resistance (Romero, 2019).

Biological Evaluation for Therapeutic Use

- The compound has been synthesized and biologically evaluated as part of a series of peroxisome proliferators-activated receptor (PPAR) gamma agonists. These evaluations demonstrate potential therapeutic applications in reducing plasma glucose and triglyceride levels, as seen in animal models, suggesting potential for use in diabetes treatment (Azukizawa et al., 2008).

Therapeutic Potential in Various Diseases

- Tetrahydroisoquinoline derivatives, including 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, have been identified for their therapeutic potential in a range of diseases. This includes various forms of cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showing the versatility of this chemical structure in drug development (Singh & Shah, 2017).

Analgesic and Anti-Inflammatory Effects

- Research indicates that certain tetrahydroisoquinoline derivatives exhibit significant analgesic and anti-inflammatory effects. This suggests potential medical applications of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline in developing non-narcotic analgesics for various types of pain and inflammation (Rakhmanova et al., 2022).

Safety And Hazards

Zukünftige Richtungen

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .

Eigenschaften

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

199678-30-3 |

Source

|

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)